molecular formula C15H13ClN2O5S B11998357 (4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid CAS No. 765912-02-5

(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid

Katalognummer: B11998357
CAS-Nummer: 765912-02-5
Molekulargewicht: 368.8 g/mol
InChI-Schlüssel: TWWXQRLAZNJSCW-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C15H13ClN2O5S and a molecular weight of 368.798 g/mol This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a carbohydrazonoyl group attached to a phenoxyacetic acid backbone

Vorbereitungsmethoden

The synthesis of (4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine to form the corresponding sulfonyl hydrazide. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure high yield and purity.

Analyse Chemischer Reaktionen

(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

765912-02-5

Molekularformel

C15H13ClN2O5S

Molekulargewicht

368.8 g/mol

IUPAC-Name

2-[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13ClN2O5S/c16-12-3-7-14(8-4-12)24(21,22)18-17-9-11-1-5-13(6-2-11)23-10-15(19)20/h1-9,18H,10H2,(H,19,20)/b17-9+

InChI-Schlüssel

TWWXQRLAZNJSCW-RQZCQDPDSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OCC(=O)O

Kanonische SMILES

C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.